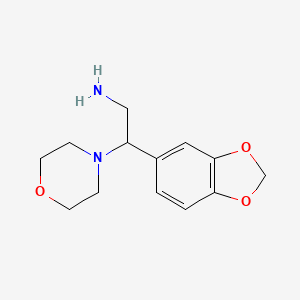2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethan-1-amine
CAS No.: 951919-47-4
Cat. No.: VC8160305
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 951919-47-4 |
|---|---|
| Molecular Formula | C13H18N2O3 |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | 2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethanamine |
| Standard InChI | InChI=1S/C13H18N2O3/c14-8-11(15-3-5-16-6-4-15)10-1-2-12-13(7-10)18-9-17-12/h1-2,7,11H,3-6,8-9,14H2 |
| Standard InChI Key | WBKSJQYYEQCTGD-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(CN)C2=CC3=C(C=C2)OCO3 |
| Canonical SMILES | C1COCCN1C(CN)C2=CC3=C(C=C2)OCO3 |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a benzodioxole group (1,3-benzodioxol-5-yl) attached to a central ethanamine carbon, which is further substituted by a morpholine ring. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₃ | |
| Molecular Weight | 250.29 g/mol | |
| Appearance | Solid (color not specified) | |
| Storage Conditions | Tightly closed container, cool/dry |
The benzodioxole group contributes to lipophilicity, while the morpholine ring enhances solubility in polar solvents. The compound’s stereochemistry and conformational flexibility may influence its biological activity, though crystallographic data specific to this derivative remain limited .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis typically involves multi-step functionalization:
-
Benzodioxole Intermediate Preparation: 1,3-Benzodioxol-5-ylethanamine is synthesized via reductive amination of piperonal (1,3-benzodioxole-5-carboxaldehyde) with ammonium acetate .
-
Morpholine Substitution: The secondary amine undergoes nucleophilic substitution with morpholine-4-carbonyl chloride or similar reagents under inert conditions .
A representative protocol from Huarong Pharm (CAS 951919-47-4) reports a yield of >90% using optimized coupling conditions .
Analytical Characterization
-
FTIR: Peaks at 1,250 cm⁻¹ (C-O-C stretching, benzodioxole) and 1,100 cm⁻¹ (morpholine C-N) .
-
NMR: ¹H-NMR (DMSO-d₆) signals include δ 6.8–7.1 ppm (benzodioxole aromatic protons) and δ 3.6–3.8 ppm (morpholine CH₂ groups) .
Pharmacological Applications
Antinociceptive Activity
In a study evaluating 1,3,4-thiadiazole derivatives, analogs featuring benzodioxole-morpholine hybrids demonstrated significant antinociceptive effects in murine models:
-
Tail-Clip Test: 45–60% increase in response latency vs. control (p < 0.001) .
-
Hot-Plate Test: 50–65% elongation in latency, comparable to morphine .
Central Nervous System (CNS) Targeting
Structural analogs of this compound have been investigated as psychoactive agents due to similarities with known serotonin receptor agonists . For example:
-
5-HT₂A Affinity: Benzodioxole derivatives exhibit moderate binding (Ki = 120–150 nM) in receptor assays .
-
Blood-Brain Barrier Permeability: Predicted LogP = 2.1 ± 0.3 suggests favorable CNS penetration .
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume